[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate: is an organic compound that features a furan ring, a carboxylate group, and an iminomethyl group attached to a phenyl ring. The presence of an iodine atom in the phenyl ring makes this compound particularly interesting for various chemical applications, including its potential use in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate typically involves the following steps:
Formation of the iminomethyl group: This can be achieved by reacting 4-iodobenzaldehyde with aniline under acidic conditions to form the corresponding Schiff base.
Coupling with furan-2-carboxylic acid: The Schiff base is then reacted with furan-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The iodine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the iminomethyl group.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.
Industry:
Material Science:
Mechanism of Action
The mechanism by which [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate exerts its effects is largely dependent on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the iodine atom can also facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[4-[(4-Methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate: Similar structure but with a methoxy group instead of an iodine atom.
[4-[(4-Chlorophenyl)iminomethyl]phenyl] furan-2-carboxylate: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness: The presence of the iodine atom in [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate makes it unique compared to its analogs. Iodine atoms can participate in halogen bonding, which can enhance the compound’s reactivity and binding properties in various applications.
Properties
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO3/c19-14-5-7-15(8-6-14)20-12-13-3-9-16(10-4-13)23-18(21)17-2-1-11-22-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYSJTYNOBMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.